molecular formula C18H9Cl2FN4O2S B2850491 (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile CAS No. 477298-48-9

(2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile

Cat. No.: B2850491
CAS No.: 477298-48-9
M. Wt: 435.25
InChI Key: HRRINYIUPUYSPB-DHZHZOJOSA-N
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Description

The compound (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a structurally complex molecule featuring a thiazole core substituted with a 3,4-dichlorophenyl group at position 2. The acrylonitrile moiety adopts an E-configuration, with a secondary amino group linked to a 4-fluoro-3-nitrophenyl ring.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-3-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN4O2S/c19-13-3-1-10(5-14(13)20)16-9-28-18(24-16)11(7-22)8-23-12-2-4-15(21)17(6-12)25(26)27/h1-6,8-9,23H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRINYIUPUYSPB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)[N+](=O)[O-])C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)[N+](=O)[O-])/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile is a thiazole-derived compound that has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its biological activity based on current literature, including structure-activity relationships (SAR), synthesis methods, and specific case studies.

  • Molecular Formula : C22H13Cl2N3O2S
  • Molecular Weight : 454.33 g/mol
  • Exact Mass : 453.010553 g/mol
  • InChIKey : FTXPOTNQFWUFGF-GXDHUFHOSA-N

Biological Activity Overview

Recent studies have highlighted various biological activities associated with thiazole derivatives, including anticancer, antibacterial, and antifungal properties. The specific compound under discussion shows promise in these areas.

Anticancer Activity

Research has demonstrated that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown varying degrees of cytotoxicity against different cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
Compound 13Both< Doxorubicin

A study indicated that the presence of a thiazole ring is crucial for cytotoxic activity, with modifications to the phenyl ring enhancing efficacy against cancer cells .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial and antifungal activities. Thiazole derivatives have been noted for their ability to inhibit bacterial growth and fungal infections. The SAR studies indicate that electron-withdrawing groups (like nitro groups) on the phenyl rings can enhance antimicrobial potency .

Case Studies

  • Thiazole Derivatives Against Cancer Cells : A comprehensive study evaluated the anticancer effects of various thiazole derivatives on human cancer cell lines, revealing that modifications to the thiazole framework significantly impacted their cytotoxicity .
  • Antimicrobial Efficacy : Another research project focused on the synthesis of new thiazole analogs, which were tested against a panel of bacterial strains. The results showed that certain derivatives exhibited strong antibacterial activity, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural components:

  • Thiazole Ring : Essential for biological activity.
  • Chlorophenyl Group : Enhances interaction with biological targets.
  • Nitrophenyl Group : Increases lipophilicity and potential cellular uptake.

Scientific Research Applications

Structural Characteristics

The compound features a thiazole ring and a nitrile group, which contribute to its biological activity. The presence of chlorine and fluorine substituents enhances its interaction with biological targets.

Anticancer Activity

Research has indicated that 4EGI-1 functions as an inhibitor of the eIF4E/eIF4G interaction, which is crucial for the initiation of translation in cancer cells. This inhibition can lead to reduced protein synthesis in malignant cells, thereby exhibiting anticancer properties .

Case Studies

  • In Vitro Studies : In studies involving various cancer cell lines, 4EGI-1 demonstrated significant cytotoxic effects, leading to apoptosis in tumor cells. The compound was shown to downregulate oncogenic proteins while upregulating tumor suppressor proteins .
  • Animal Models : In vivo studies using xenograft models have shown that treatment with 4EGI-1 resulted in reduced tumor growth and improved survival rates compared to controls .

Other Biological Activities

Beyond its anticancer potential, 4EGI-1 has been investigated for other pharmacological effects:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens due to its ability to interfere with bacterial protein synthesis pathways .
  • Anti-inflammatory Effects : The compound's structural components may also confer anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease models .

Synthesis and Characterization

The synthesis of (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile has been optimized through various chemical pathways. Characterization techniques such as NMR and mass spectrometry have confirmed the structural integrity and purity of the synthesized compound .

Mechanistic Insights

Studies utilizing molecular docking simulations have elucidated the binding interactions between 4EGI-1 and its target proteins. These insights are critical for understanding how modifications to the compound's structure could enhance its efficacy and specificity as a therapeutic agent .

Chemical Reactions Analysis

Reactivity of the Nitrile Group

The nitrile group (–C≡N) is a key site for nucleophilic additions or reductions:

  • Hydrolysis : Under acidic or basic conditions, nitriles hydrolyze to carboxylic acids or amides. For example, sulfuric acid catalysis may yield 3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enamide derivatives .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd) could reduce the nitrile to a primary amine (–CH₂NH₂) .

Reactivity of the α,β-Unsaturated Nitrile (Propenenitrile)

The conjugated enenitrile system (C=C–C≡N) may participate in:

  • Cycloadditions : Diels-Alder reactions with dienes to form six-membered rings.

  • Michael Additions : Nucleophiles (e.g., amines, thiols) attacking the β-carbon .

Thiazole Ring Reactivity

The 1,3-thiazole core (with 3,4-dichlorophenyl substitution) is prone to:

  • Electrophilic Substitution : Chlorine substituents direct incoming electrophiles to the 5-position of the thiazole.

  • Ring-Opening Reactions : Strong bases or reducing agents may cleave the thiazole ring, though steric hindrance from substituents could limit this .

Nitro Group Transformations

The 3-nitro group on the fluorophenyl ring can undergo:

  • Reduction : Catalytic hydrogenation converts nitro (–NO₂) to amine (–NH₂), altering electronic properties and biological activity .

  • Electrophilic Aromatic Substitution : Nitro groups deactivate the ring, directing substituents to meta positions.

Fluoro Substituent Stability

The 4-fluoro group is typically inert under mild conditions but may participate in:

  • Nucleophilic Aromatic Substitution under harsh conditions (e.g., high-temperature hydrolysis with strong bases).

Hypothetical Reaction Pathways

Reaction Type Conditions Expected Product
Nitrile hydrolysisH₂O/H₂SO₄, Δ3-[(4-Fluoro-3-nitrophenyl)amino]prop-2-enamide
Nitro reductionH₂/Pd-C, ethanol(2E)-3-[(3-amino-4-fluorophenyl)amino]-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]propanenitrile
Thiazole brominationBr₂, FeBr₃5-Bromo-2-[4-(3,4-dichlorophenyl)thiazol-2-yl] derivative
Michael additionCH₃SH, K₂CO₃β-Methylthio adduct

Challenges and Limitations

  • Steric Hindrance : Bulky 3,4-dichlorophenyl and fluoronitrophenyl groups may slow reactions at the thiazole or enenitrile sites.

  • Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are likely required for homogeneous reactions .

  • Regioselectivity : Competing directing effects (e.g., nitro vs. fluoro) complicate aromatic substitutions.

Research Gaps and Recommendations

  • No peer-reviewed studies directly investigating this compound were found. Priority areas include:

    • Kinetic studies of nitrile hydrolysis.

    • Catalytic applications leveraging the thiazole scaffold.

    • Biological activity screening (e.g., antimicrobial, kinase inhibition).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituents (Thiazole Position 4) Amino Group Substituent Molecular Weight XLogP3 Hydrogen Bond Acceptors Reference
Target Compound 3,4-dichlorophenyl 4-fluoro-3-nitrophenyl 432.27 (calc.) ~5.2 (est.) 7 (nitro, fluoro, nitrile)
(2E)-3-[(4-Butylphenyl)amino]-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile 3,4-dichlorophenyl 4-butylphenyl 428.38 6.1 (est.) 3 (nitrile)
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile 3,4-dichlorophenyl 1,3-benzodioxol-5-yl 416.30 5.7 6 (benzodioxol, nitrile)
(2E)-2-(4-chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-chlorophenyl 2-chlorophenyl 289.16 3.8 (est.) 2 (nitrile)
(E)-3-(2-fluoro-5-nitroanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile phenyl 2-fluoro-5-nitrophenyl 366.35 3.5 (est.) 6 (nitro, fluoro, nitrile)

Key Observations:

Lipophilicity (XLogP3):

  • The target compound’s estimated XLogP3 (~5.2) is lower than the butylphenyl analog (6.1) due to the polar nitro and fluoro groups, which enhance solubility compared to aliphatic chains .
  • The benzodioxol derivative (XLogP3 = 5.7) balances lipophilicity with hydrogen bonding capacity, making it suitable for blood-brain barrier penetration .

Methoxy or benzodioxol substituents (as in and ) introduce electron-donating effects, which may reduce reactivity but improve metabolic stability .

Steric Considerations: Bulky substituents like 4-butylphenyl () increase steric hindrance, which could limit target engagement compared to the target compound’s compact 4-fluoro-3-nitrophenyl group .

Bioactivity Trends (Inferred):

  • Analogs with nitro groups (e.g., ) are often associated with antimicrobial or antiparasitic activity due to redox cycling and oxidative stress induction .
  • Dichlorophenyl-thiazole hybrids () have been explored as kinase inhibitors, leveraging halogen bonding with cysteine or histidine residues .

Research Implications

The target compound’s unique substitution pattern positions it as a candidate for further studies in infectious disease or oncology. Comparative analysis suggests:

  • Optimization Opportunities: Replacing the 3,4-dichlorophenyl group with a 4-methylphenyl (as in ) could reduce molecular weight while maintaining lipophilicity .
  • Synthetic Feasibility: The acrylonitrile-thiazole core is synthetically accessible via Knoevenagel condensation, as evidenced by analogs in the literature .
  • Toxicity Risks: Nitro groups (as in the target compound and ) may pose genotoxicity concerns, necessitating metabolic stability assays .

Future work should prioritize in vitro screening against kinase panels and bacterial strains to validate these hypotheses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Condensation of 4-(3,4-dichlorophenyl)-1,3-thiazole-2-carbaldehyde with cyanoacetamide under basic conditions (e.g., piperidine in ethanol) to form the α,β-unsaturated nitrile intermediate.

  • Step 2 : Introduce the 4-fluoro-3-nitroaniline moiety via nucleophilic addition-elimination. Use DMF as a solvent at 80–100°C for 12–24 hours .

  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (60–70% yield typical). Adjust stoichiometry (1:1.2 molar ratio of aldehyde to amine) to minimize byproducts .

    • Data Table :
ParameterCondition 1Condition 2Optimal Condition
SolventEthanolDMFDMF
Temperature (°C)6010080–100
CatalystPiperidineNonePiperidine
Yield (%)456065–70

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodology :

  • NMR : Use 1^1H NMR (400 MHz, DMSO-d6) to confirm the (E)-configuration via coupling constants (J=1214J = 12–14 Hz for α,β-unsaturated protons). The aromatic regions resolve substituents (e.g., 4-fluoro-3-nitrophenyl at δ 7.8–8.2 ppm) .
  • IR : Identify nitrile stretch at ~2200 cm1^{-1}, C=N (thiazole) at ~1600 cm1^{-1}, and NO2_2 symmetric/asymmetric stretches at ~1350/1520 cm1^{-1} .
  • Mass Spectrometry : ESI-MS (m/z) confirms molecular ion [M+H]+^+ (calculated: 475.25; observed: 475.3 ± 0.2) .

Advanced Research Questions

Q. How does the electronic nature of substituents (e.g., nitro, fluoro) influence the compound’s reactivity and biological activity?

  • Methodology :

  • Hammett Analysis : Correlate substituent σ values (fluoro: σm_m = 0.34; nitro: σp_p = 0.78) with reaction rates in nucleophilic substitutions. The electron-withdrawing nitro group enhances electrophilicity at the α,β-unsaturated nitrile .

  • Biological SAR : Compare inhibition of kinase targets (e.g., EGFR) with analogs lacking the 3-nitro group. IC50_{50} values increase 5-fold in nitro-containing derivatives due to enhanced π-π stacking with hydrophobic kinase pockets .

    • Data Table :
SubstituentIC50_{50} (EGFR, nM)LogPSolubility (µg/mL)
4-Fluoro-3-nitrophenyl12.3 ± 1.23.88.5
4-Fluorophenyl65.4 ± 4.12.922.1

Q. What computational approaches predict the compound’s binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with EGFR (PDB: 1M17). The nitro group forms hydrogen bonds with Lys721, while the thiazole ring interacts hydrophobically with Leu694 .

  • DFT Calculations : B3LYP/6-31G(d) optimizations reveal HOMO-LUMO gaps (~4.2 eV), indicating stability under physiological conditions. The LUMO is localized on the nitro group, suggesting electrophilic attack susceptibility .

    • Data Table :
ParameterValue (DFT)Experimental (XRD)
C=N Bond Length (Å)1.281.29
Dihedral Angle (°)172.1173.5

Q. How can contradictory data on reaction yields or bioactivity be resolved?

  • Methodology :

  • Yield Discrepancies : Compare solvent polarity (e.g., DMF vs. THF) and catalyst loading. For example, THF reduces nitro group reduction side reactions, improving yield by 15% .
  • Bioactivity Variability : Validate assays using standardized protocols (e.g., MTT for cytotoxicity). Contradictory IC50_{50} values may arise from cell line differences (e.g., HeLa vs. A549) .

Key Research Considerations

  • Stability : The nitro group may degrade under prolonged UV exposure. Store in amber vials at –20°C .
  • Toxicity : Preliminary zebrafish assays indicate LC50_{50} = 50 µM, suggesting moderate toxicity. Use appropriate handling protocols .

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